molecular formula C35H42N4O6S B11975977 Diisopropyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate

Diisopropyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11975977
M. Wt: 646.8 g/mol
InChI Key: KPPCAAWLXJNSOP-UHFFFAOYSA-N
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Description

Diisopropyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes a pyrazole ring, a piperidine sulfonyl group, and a dihydropyridine core. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediate, followed by the introduction of the piperidine sulfonyl group. The final step involves the formation of the dihydropyridine core through a cyclization reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrazole ring or the piperidine sulfonyl group, resulting in various reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical applications.

Scientific Research Applications

Diisopropyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical activity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Diisopropyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural elements allow it to bind to various enzymes and receptors, modulating their activity. This can lead to alterations in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Diethyl 2,6-dimethyl-4-(1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL)-1,4-dihydro-3,5-pyridinedicarboxylate
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Comparison: Diisopropyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of functionalization possibilities and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C35H42N4O6S

Molecular Weight

646.8 g/mol

IUPAC Name

dipropan-2-yl 2,6-dimethyl-4-[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C35H42N4O6S/c1-22(2)44-34(40)30-24(5)36-25(6)31(35(41)45-23(3)4)32(30)29-21-39(27-13-9-7-10-14-27)37-33(29)26-15-17-28(18-16-26)46(42,43)38-19-11-8-12-20-38/h7,9-10,13-18,21-23,32,36H,8,11-12,19-20H2,1-6H3

InChI Key

KPPCAAWLXJNSOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)C(=O)OC(C)C

Origin of Product

United States

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